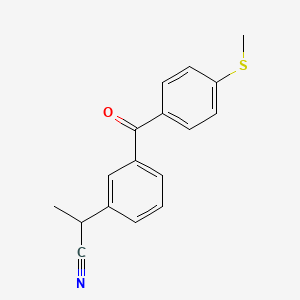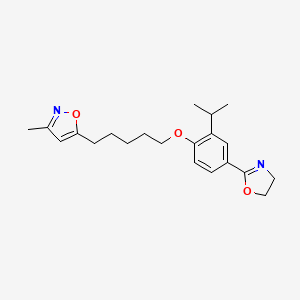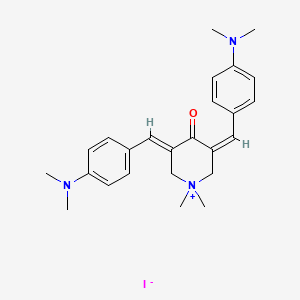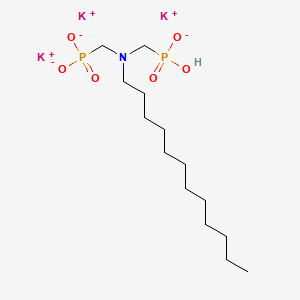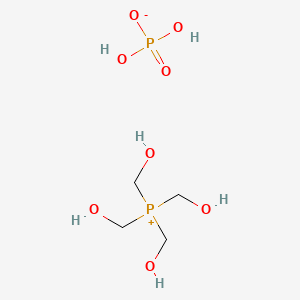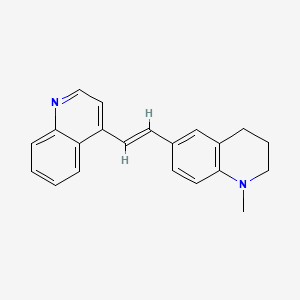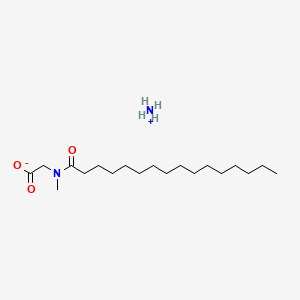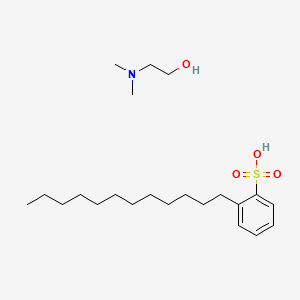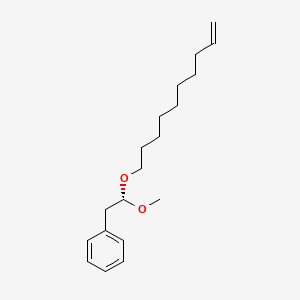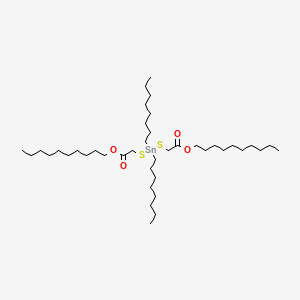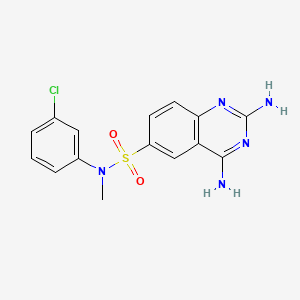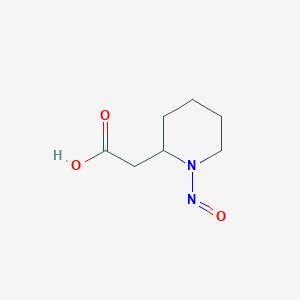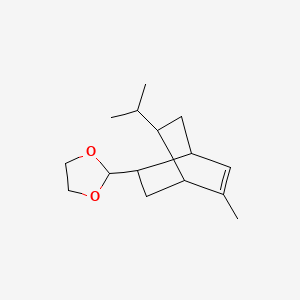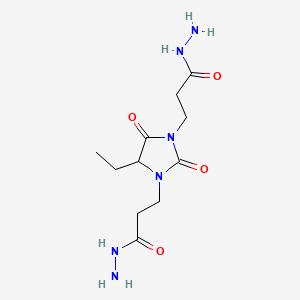
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C12H22N6O4. It is known for its unique structure, which includes an imidazolidine ring substituted with ethyl and propionohydrazide groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the preparation involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment .
Chemical Reactions Analysis
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar structure but with an isopropyl group instead of an ethyl group. It shares many chemical properties but may have different biological activities.
Other imidazolidine derivatives: Various imidazolidine derivatives with different substituents can be compared based on their chemical and biological properties. The uniqueness of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific substituents and the resulting properties, which make it suitable for particular applications
Properties
CAS No. |
93893-55-1 |
|---|---|
Molecular Formula |
C11H20N6O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[5-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-2-7-10(20)17(6-4-9(19)15-13)11(21)16(7)5-3-8(18)14-12/h7H,2-6,12-13H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
WMURWOOSOYACHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


